

An In-depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene

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Compound of Interest

Compound Name: 4-Fluoro-1-iodo-2-methoxybenzene

Cat. No.: B2497414

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is a halogenated aromatic compound that has emerged as a valuable and versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique trifunctional substitution pattern—featuring a methoxy group, a fluorine atom, and an iodine atom—provides a rich platform for complex molecular construction.

The strategic placement of these functional groups allows for a range of orthogonal chemical transformations. The aryl iodide offers a reactive site for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.^{[1][2]} The methoxy group can modulate the electronic properties of the ring and serve as a potential handle for demethylation to reveal a phenol functionality. This guide provides an in-depth overview of the properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 1-Fluoro-4-iodo-2-methoxybenzene are crucial for its identification, handling, and use in synthesis.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	773855-64-4	[3]
Molecular Formula	C ₇ H ₆ FO	[3]
Molecular Weight	252.02 g/mol	[3]
Physical Form	Solid	
Purity	Typically >95%	
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[3]

Spectroscopic Characterization

While a comprehensive, peer-reviewed spectral analysis is not readily available in public literature, typical spectroscopic data can be inferred from the analysis of similar structures and general principles of NMR and IR spectroscopy. The following are predicted and expected values crucial for compound verification.

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the methoxy group and flanked by the fluorine and iodine would be the most deshielded. The other two protons will show coupling to each other and to the fluorine atom. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
- ¹³C NMR:** The carbon NMR spectrum will display seven unique signals. The carbon bearing the iodine atom will be significantly shifted upfield (typically 85-95 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The methoxy carbon will appear around 56 ppm.

- ^{19}F NMR: The fluorine NMR spectrum will present a singlet, as it is the only fluorine atom in the molecule. Its chemical shift will be informative of the electronic environment of the aromatic ring.^[4]
- IR Spectroscopy: Key infrared absorption bands would include C-H stretching for the aromatic ring and methyl group ($\sim 2850\text{--}3100\text{ cm}^{-1}$), C=C aromatic ring stretching ($\sim 1400\text{--}1600\text{ cm}^{-1}$), and a strong C-O stretching for the aryl-alkyl ether ($\sim 1250\text{ cm}^{-1}$). The C-F and C-I stretching vibrations would appear in the fingerprint region.

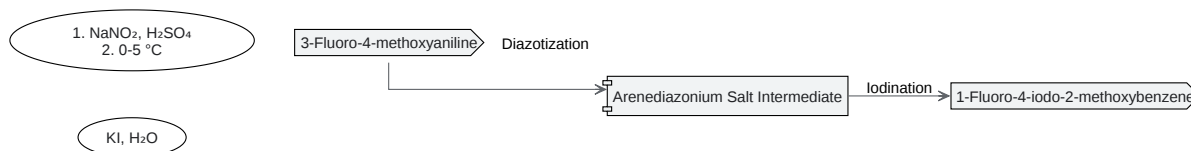
Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene

The most logical and widely practiced synthetic route to aryl iodides of this nature is through the Sandmeyer-type reaction, starting from the corresponding aniline. In this case, 3-Fluoro-4-methoxyaniline serves as the ideal precursor.

Reaction Pathway: Diazotization and Iodination

The synthesis involves two primary stages:

- Diazotization: The primary aromatic amine (3-Fluoro-4-methoxyaniline) is treated with nitrous acid (HNO_2), generated in situ from sodium nitrite (NaNO_2) and a strong mineral acid (e.g., H_2SO_4 or HCl) at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$). This converts the amino group into a highly reactive diazonium salt ($-\text{N}_2^+$). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.^[5]
- Iodination: The aqueous solution of the diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group (evolving as nitrogen gas), to yield the target aryl iodide, 1-Fluoro-4-iodo-2-methoxybenzene.^[5]



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Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene via Diazotization-Iodination.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a representative procedure adapted from established methods for the diazotization of anilines and subsequent iodination.[5]

Materials:

- 3-Fluoro-4-methoxyaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (10% w/v)
- Diethyl ether or Dichloromethane

- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

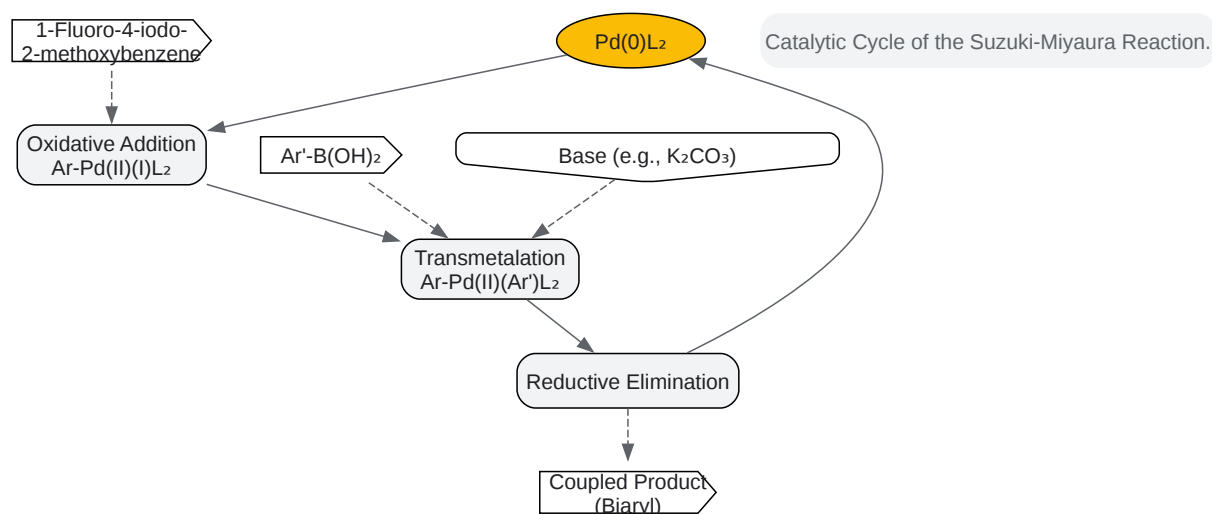
- Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water. Cool the solution to 0–5 °C using an ice-salt bath.
- Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO_2 solution dropwise to the cold aniline salt solution via a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. The reaction is exothermic and requires careful control.
- Preparation of Iodide Solution: In a larger beaker, dissolve potassium iodide (1.5 eq) in water.
- Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may darken due to the formation of iodine.
- Work-up: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. To quench any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark iodine color disappears.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-Fluoro-4-iodo-2-methoxybenzene.
- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.

Reactivity and Applications in Drug Discovery

The primary utility of 1-Fluoro-4-iodo-2-methoxybenzene lies in its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds ($\text{C-I} > \text{C-Br} > \text{C-Cl}$) in oxidative addition to a Pd(0) center, making it an ideal substrate for these transformations.^{[6][7]}

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern medicinal chemistry. 1-Fluoro-4-iodo-2-methoxybenzene is an excellent substrate for this reaction, allowing for the synthesis of complex biaryl structures.



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Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Example: Synthesis of Bioactive Isoflavones Fluorinated and methoxylated isoflavones, which are structurally related to natural products like genistein, have been synthesized and investigated for their potential as antitumor agents. The core C-C bond in these structures is often constructed using palladium-catalyzed coupling methodologies.^[1] 1-Fluoro-4-iodo-2-methoxybenzene can serve as a key precursor in the synthesis of such compounds, where the "Ar" group from the boronic acid would form the rest of the isoflavone core. The resulting fluorinated and methoxylated biaryl scaffold is a common motif in biologically active molecules.^[1]

Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl iodide functionality allows for a wide range of other important bond-forming reactions, including:

- Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
- Heck Coupling: Reaction with an alkene to form a substituted alkene.
- Buchwald-Hartwig Amination: Reaction with an amine to form an aryl-amine.
- Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

This broad reactivity makes 1-Fluoro-4-iodo-2-methoxybenzene a powerful tool for rapidly building molecular diversity in drug discovery programs.^{[8][9]}

Safety and Handling

As a halogenated organic compound, 1-Fluoro-4-iodo-2-methoxybenzene requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Identification:

- GHS Classification: The compound is classified with the following hazard statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.^[10]

- H319: Causes serious eye irritation.[10]
- H335: May cause respiratory irritation.[10]
- Signal Word: Warning[10]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
- Skin Protection: Wear nitrile rubber gloves and a lab coat. Change gloves immediately if contaminated.[11]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Storage and Disposal:

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[3]
- Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[11]

Conclusion

1-Fluoro-4-iodo-2-methoxybenzene is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point for the construction of complex, fluorinated molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the fluorine atom, makes it a highly relevant intermediate in the pursuit of novel active pharmaceutical ingredients and functional materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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